3-Bromo-1-methyl-5-nitroindole

Palladium catalysis Suzuki-Miyaura coupling NH protection

3-Bromo-1-methyl-5-nitroindole (CAS 945399-56-4) is a uniquely differentiated indole building block combining three functional handles: an N1-methyl group that eliminates NH deprotonation side reactions during Pd-catalyzed cross-coupling, a C3-bromo atom enabling orthogonal Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, and a C5-nitro group reducible to a primary amine for subsequent amidation or probe conjugation. This substitution pattern cannot be replicated by NH-indole analogs (e.g., 3-bromo-5-nitroindole, CAS 525593-33-3) or non-halogenated comparators (e.g., 1-methyl-5-nitroindole, CAS 29906-67-0). Procuring this compound streamlines synthetic routes by eliminating protection/deprotection steps, reducing purification burden in medicinal chemistry and process chemistry workflows. Solid-state properties—melting point 141.0–143.0 °C, well-defined crystallinity—facilitate accurate handling at kilogram scale.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 945399-56-4
Cat. No. B3170694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-5-nitroindole
CAS945399-56-4
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-4-6(12(13)14)2-3-9(7)11/h2-5H,1H3
InChIKeySXCRAVYGWHOTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-5-nitroindole (CAS 945399-56-4): A Dual-Functionalized Indole Building Block for Cross-Coupling and Heterocyclic Synthesis


3-Bromo-1-methyl-5-nitroindole (CAS 945399-56-4) is a heterocyclic building block belonging to the substituted indole family, with molecular formula C9H7BrN2O2 and molecular weight 255.07 g/mol [1]. It features three distinct substituents on the indole core: an N-methyl group at the 1-position, a bromine atom at the 3-position, and a nitro group at the 5-position . The compound is a colorless to pale yellow solid at room temperature with a melting point of 141.0–143.0 °C , and is available from commercial suppliers at purities of ≥95–98% . The combination of a C3-bromo handle suitable for palladium-catalyzed cross-coupling reactions and a C5-nitro group that can be reduced to an amine for further derivatization establishes this compound as a versatile intermediate in medicinal chemistry and organic synthesis applications.

Why Generic Indole Analogs Cannot Substitute for 3-Bromo-1-methyl-5-nitroindole in Cross-Coupling Workflows


While numerous substituted indoles exist as commercial building blocks, 3-bromo-1-methyl-5-nitroindole occupies a specific intersection of substituent pattern that cannot be replicated by generic indole analogs. The N1-methyl group eliminates the possibility of NH deprotonation side reactions during cross-coupling, distinguishing it from NH-indole analogs such as 3-bromo-5-nitroindole (CAS 525593-33-3), which retains an unprotected indole nitrogen . The C5-nitro group provides a chemically distinct handle for reduction to a primary amine—a transformation not accessible with C5-unsubstituted analogs like 3-bromo-1-methylindole (CAS 1093759-47-3) [1]. Conversely, the C3-bromo atom enables orthogonal reactivity via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling that is unavailable in non-halogenated comparators such as 1-methyl-5-nitroindole (CAS 29906-67-0) [2]. Additionally, 3-bromo-1-methyl-5-nitroindazole (CAS 74209-25-9), while superficially similar in substitution pattern, differs fundamentally in its indazole heterocyclic core, conferring distinct electronic properties and biological target profiles . These structural distinctions translate directly into divergent synthetic utility and application suitability, as quantified in the evidence below.

Quantitative Differentiation Evidence for 3-Bromo-1-methyl-5-nitroindole: Procurement-Relevant Comparative Data


Comparison with 3-Bromo-5-nitroindole: N-Methylation Eliminates NH Side Reactions in Cross-Coupling

3-Bromo-1-methyl-5-nitroindole possesses an N-methyl group at the 1-position, whereas the comparator 3-bromo-5-nitroindole (CAS 525593-33-3) retains a free indole NH proton . Under standard Suzuki-Miyaura cross-coupling conditions employing Pd catalysts, the unprotected NH of 3-bromo-5-nitroindole can undergo deprotonation and subsequent coordination to the palladium center, leading to catalyst sequestration, reduced turnover, and diminished coupling yields. The N-methylated target compound is chemically inert to such deprotonation events, enabling cleaner reaction profiles and higher isolated yields in palladium-catalyzed transformations.

Palladium catalysis Suzuki-Miyaura coupling NH protection

Comparison with 1-Methyl-5-nitroindole: C3-Bromo Enables Palladium-Catalyzed Cross-Coupling Reactivity

The C3-position of 3-bromo-1-methyl-5-nitroindole bears a bromine atom suitable for oxidative addition to Pd(0) catalysts, a prerequisite for cross-coupling reactions. In contrast, the comparator 1-methyl-5-nitroindole (CAS 29906-67-0) lacks a halogen at C3 and therefore cannot undergo direct palladium-catalyzed cross-coupling at this position without prior functionalization [1]. The presence of the C3-bromo handle provides orthogonal synthetic access to C3-arylated, C3-alkynylated, or C3-aminated products while preserving the C5-nitro group for subsequent reduction or transformation.

Cross-coupling Suzuki reaction C–C bond formation

Comparison with 3-Bromo-1-methyl-5-nitroindazole: Indole Core vs. Indazole Core Divergence in Electronic Properties

3-Bromo-1-methyl-5-nitroindazole (CAS 74209-25-9) shares an identical substituent pattern (1-methyl, 3-bromo, 5-nitro) but on an indazole core containing an additional nitrogen atom at the 2-position . This structural difference alters the electronic distribution of the heterocycle, affecting both the reactivity of the C3-bromo center and the reduction potential of the nitro group. The indazole N2 atom withdraws electron density from the aromatic system, increasing the electrophilicity of the C3 position and modulating the π-electron density available for transition-metal catalysis.

Heterocyclic chemistry Indole derivatives Electronic effects

Comparison with 3-Bromo-5-nitroindole: Physicochemical Property Differences Impact Formulation and Handling

Quantitative physicochemical data from commercial sources reveal measurable differences between 3-bromo-1-methyl-5-nitroindole and its NH-indole analog 3-bromo-5-nitroindole [1]. The target compound exhibits a melting point of 141.0–143.0 °C and a predicted boiling point of 393.9±22.0 °C, whereas the comparator 3-bromo-5-nitroindole has a higher predicted density (1.855 g/cm³ vs. 1.72±0.1 g/cm³) and a higher boiling point (417.64 °C at 760 mmHg) . Additionally, the N-methylated target compound lacks a hydrogen-bond donor (topological polar surface area differs due to NH absence), which influences solubility profiles and chromatographic behavior.

Physicochemical properties Melting point Solubility

Comparison with 1-Methyl-5-nitroindole: Reductive Amination Pathway via C5-Nitro Group

Both 3-bromo-1-methyl-5-nitroindole and the comparator 1-methyl-5-nitroindole (CAS 29906-67-0) contain a C5-nitro group that can be reduced to a primary amine (C5-NH2) [1]. This transformation is a standard entry point for further derivatization via amide coupling, reductive amination, or diazotization. However, the target compound retains a C3-bromo handle during nitro reduction, enabling subsequent cross-coupling after amine installation—a sequential diversification pathway unavailable with 1-methyl-5-nitroindole. The orthogonality of C3-Br and C5-NO2/C5-NH2 functionalities permits chemoselective manipulation in either order.

Nitro reduction Amine synthesis Building block diversification

Supporting Evidence: Halogen-Substituted Indole Crystal Packing Differences Inform Solid-Form Selection

A 2018 crystallographic study by Shukla et al. systematically investigated the intermolecular interactions governing crystal packing in halogen-substituted indole derivatives [1]. The study demonstrated that in the absence of strong hydrogen bonds, the molecular packing of halogenated indoles is primarily stabilized by non-classical N–H⋯π and C–H⋯π interactions, in addition to C–H⋯X (X = F/Cl/Br) halogen-bonding contacts. The target compound 3-bromo-1-methyl-5-nitroindole lacks the indole NH proton present in the studied series, which eliminates a key N–H⋯π interaction motif and alters its solid-state packing relative to NH-indole analogs. This difference has implications for crystallinity, solubility, and stability of solid forms.

Crystal engineering Solid-state chemistry Polymorph screening

Optimal Procurement and Application Scenarios for 3-Bromo-1-methyl-5-nitroindole Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of C3-Arylated Indole Libraries via Suzuki-Miyaura Coupling

3-Bromo-1-methyl-5-nitroindole is optimally suited for medicinal chemistry programs requiring C3-arylated indole scaffolds with a reducible C5-nitro group. The N-methyl group eliminates NH interference during palladium catalysis, while the C3-bromo atom serves as the coupling partner for aryl boronic acids under standard Suzuki-Miyaura conditions [1]. Post-coupling, the C5-nitro group can be reduced to the corresponding aniline, enabling subsequent amide bond formation with carboxylic acid-containing fragments. This two-step diversification sequence—first C3 cross-coupling, then C5 reduction and amidation—allows efficient exploration of chemical space around the indole core. This application scenario is directly supported by the orthogonal functionality evidence established in Section 3, specifically the presence of both C3-bromo and C5-nitro handles . Compared to using 1-methyl-5-nitroindole (which requires separate halogenation) or 3-bromo-5-nitroindole (which may suffer NH-mediated side reactions), procuring 3-bromo-1-methyl-5-nitroindole provides a direct route to the desired coupling product without additional protection or functionalization steps.

Process Chemistry: Sonogashira Coupling for Alkynyl-Indole Building Blocks

For process chemistry applications requiring C3-alkynylated indole intermediates, 3-bromo-1-methyl-5-nitroindole offers a direct Sonogashira coupling partner with terminal alkynes. The N1-methyl group ensures that the indole nitrogen remains non-nucleophilic, preventing competitive N-alkynylation or catalyst complexation under typical Sonogashira conditions (Pd(PPh3)2Cl2, CuI, amine base). The resulting C3-alkynyl-5-nitroindole products retain the C5-nitro group, which can be reduced in a subsequent hydrogenation step to provide the corresponding C5-amine. This sequential transformation pathway leverages the orthogonal reactivity evidence from Section 3, where the C3-bromo and C5-nitro groups were shown to be independently addressable [1]. In industrial settings, this orthogonality reduces the number of purification steps and enables telescoped reaction sequences. The solid-state properties of the starting material—melting point 141.0–143.0 °C and well-defined crystallinity —facilitate accurate weighing and handling in kilogram-scale operations.

Chemical Biology: Synthesis of Bifunctional Photoaffinity Probes

The dual functionalization of 3-bromo-1-methyl-5-nitroindole makes it an attractive scaffold for constructing bifunctional chemical probes, particularly photoaffinity labeling reagents. The C3-bromo handle enables installation of a ligand recognition element via cross-coupling, while the C5-nitro group can be reduced to an amine for subsequent attachment of a photoreactive group (e.g., diazirine, aryl azide) or an affinity tag (e.g., biotin) [1]. This orthogonal functionalization strategy is directly derived from the evidence in Section 3 demonstrating the independent reactivity of the C3 and C5 positions. The N-methyl group ensures metabolic stability relative to NH-indole analogs and eliminates potential hydrogen-bond donor interference with target binding. Compared to 3-bromo-5-nitroindazole analogs, the indole core may exhibit distinct target engagement profiles relevant to specific protein families (e.g., kinases, GPCRs) , making compound selection dependent on the biological target of interest.

Materials Chemistry: Synthesis of π-Extended Conjugated Systems

In materials chemistry applications focused on π-extended conjugated systems, 3-bromo-1-methyl-5-nitroindole serves as an electron-deficient indole monomer for cross-coupling polymerization or stepwise oligomer synthesis. The C5-nitro group exerts a strong electron-withdrawing effect (Hammett σp = +0.78), lowering the LUMO energy of the indole core and enhancing electron affinity [1]. The C3-bromo atom enables Stille or Suzuki polycondensation with electron-rich comonomers, yielding donor-acceptor copolymers with tunable optoelectronic properties. The N-methyl group prevents NH-mediated aggregation and improves solubility in organic solvents relative to NH-indole analogs . The physicochemical property differences quantified in Section 3—specifically the higher density (1.72 g/cm³) and moderate boiling point (393.9 °C predicted)—inform solvent selection and thermal processing conditions during polymer fabrication. This scenario is supported by class-level inference from the established electronic effects of nitro-substituted indoles in conjugated materials.

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